molecular formula C20H21NO B3137496 N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide CAS No. 439097-36-6

N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide

Cat. No. B3137496
CAS RN: 439097-36-6
M. Wt: 291.4 g/mol
InChI Key: MLJPOGKNORKVIC-UHFFFAOYSA-N
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Description

N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by the French pharmaceutical company Sanofi. SR141716A has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic applications.

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

One study discussed the use of advanced oxidation processes (AOPs) for the degradation of acetaminophen, highlighting the generation of different kinetics, mechanisms, and by-products. This research can be indirectly related to the study of N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide, as it involves the exploration of chemical reactions and degradation pathways that could be relevant for understanding the behavior of similar compounds in aquatic environments or during waste treatment processes (Qutob et al., 2022).

Antioxidant Activity Analysis

Another study provided a comprehensive review of analytical methods used in determining the antioxidant activity of compounds. This is relevant to the research on N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide as understanding its antioxidant potential could have implications in food engineering, medicine, and pharmacy. The techniques reviewed include various assays that assess the transfer of hydrogen atoms or electrons, crucial for evaluating the antioxidant properties of a compound (Munteanu & Apetrei, 2021).

Environmental Behavior of Similar Compounds

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental implications of similar compounds. This study highlights the ubiquity of certain chemicals in surface water and sediments, raising concerns about their biodegradability and potential for generating harmful by-products. Such research can inform the environmental impact assessment of N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide, especially regarding its persistence and toxicity in aquatic systems (Haman et al., 2015).

Synthesis and Application of Related Compounds

A study on the practical synthesis of 2-fluoro-4-bromobiphenyl, an intermediate for the manufacture of certain pharmaceuticals, demonstrates the interest in developing efficient methods for synthesizing structurally complex molecules. This area of research may overlap with the synthesis and application of N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide, especially in the context of pharmaceutical manufacturing and organic chemistry (Qiu et al., 2009).

properties

IUPAC Name

N-(4-hex-1-ynylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-3-4-5-6-7-17-10-14-19(15-11-17)21-20(22)18-12-8-16(2)9-13-18/h8-15H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPOGKNORKVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255348
Record name N-[4-(1-Hexyn-1-yl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439097-36-6
Record name N-[4-(1-Hexyn-1-yl)phenyl]-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439097-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Hexyn-1-yl)phenyl]-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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